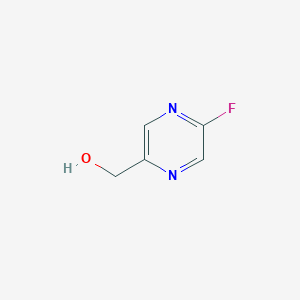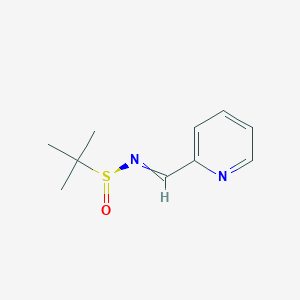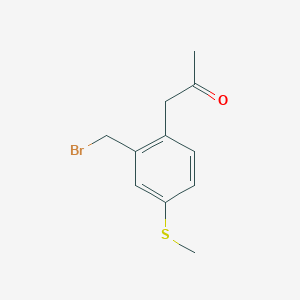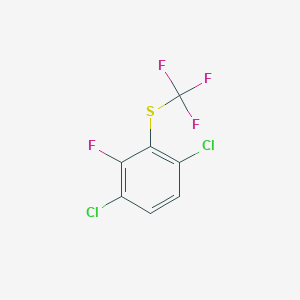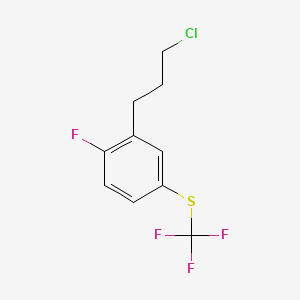![molecular formula C13H20NO6- B14046236 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an allyl ester group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester typically involves the protection of the amino group of L-glutamic acid with a Boc group, followed by esterification of the carboxyl group with allyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The allyl ester group can undergo substitution reactions, often facilitated by palladium-catalyzed processes.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Palladium catalysts, phosphine ligands.
Major Products Formed
Hydrolysis: L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-.
Deprotection: L-Glutamic acid, 5-(2-propen-1-yl) ester.
Substitution: Various substituted allyl esters depending on the reactants used.
Applications De Recherche Scientifique
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of prodrugs and drug delivery systems.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Material Science: Applied in the synthesis of functionalized polymers and materials.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic processes, while the allyl ester group allows for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester: Similar in structure but with a tert-butyl ester group instead of an allyl ester.
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, 5-(1,1-dimethylethyl) ester: Contains an additional glycine residue.
Uniqueness
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester is unique due to its combination of a Boc protecting group and an allyl ester group, which provides versatility in synthetic applications. The allyl ester group allows for selective reactions that are not possible with other ester groups .
Propriétés
Formule moléculaire |
C13H20NO6- |
|---|---|
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1 |
Clé InChI |
VNZYUMCXQWYCAW-VIFPVBQESA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


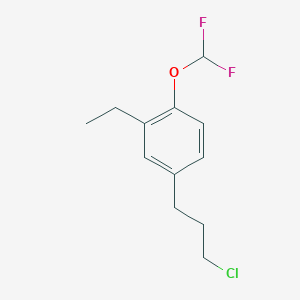

![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
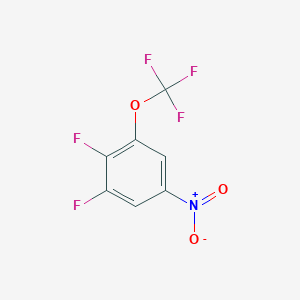
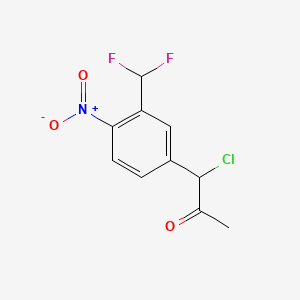
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
